molecular formula C31H25N3O2 B11099995 3-hydroxy-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide

3-hydroxy-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide

Cat. No.: B11099995
M. Wt: 471.5 g/mol
InChI Key: RYOHKGXVYQZUAV-RUMWWMSVSA-N
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Description

3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to an acyl group. The compound’s structure includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, and several phenyl groups, contributing to its stability and reactivity.

Chemical Reactions Analysis

3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups.

    Condensation: It can participate in condensation reactions with aldehydes and ketones, forming various hydrazone derivatives.

Scientific Research Applications

3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the pyrrole ring and phenyl groups allows the compound to interact with multiple receptors and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C31H25N3O2

Molecular Weight

471.5 g/mol

IUPAC Name

3-hydroxy-N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C31H25N3O2/c1-22-15-17-27(18-16-22)34-29(23-9-4-2-5-10-23)20-26(30(34)24-11-6-3-7-12-24)21-32-33-31(36)25-13-8-14-28(35)19-25/h2-21,35H,1H3,(H,33,36)/b32-21+

InChI Key

RYOHKGXVYQZUAV-RUMWWMSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC(=CC=C4)O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC(=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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